2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The brominated pyrazole is nitrated using a nitrating agent like nitric acid.
Acetylation: The nitro-bromo-pyrazole is then reacted with propargylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium azide (NaN3) or thiols (R-SH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
- 2-(4-bromo-3-amino-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
Uniqueness
2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both a bromine and a nitro group on the pyrazole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7BrN4O3 |
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Molecular Weight |
287.07 g/mol |
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C8H7BrN4O3/c1-2-3-10-7(14)5-12-4-6(9)8(11-12)13(15)16/h1,4H,3,5H2,(H,10,14) |
InChI Key |
RIENWQANQLUQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CN1C=C(C(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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